Ethyl 2-cyano-3-methylpentanoate

Catalog No.
S794438
CAS No.
7309-45-7
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-3-methylpentanoate

CAS Number

7309-45-7

Product Name

Ethyl 2-cyano-3-methylpentanoate

IUPAC Name

ethyl 2-cyano-3-methylpentanoate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h7-8H,4-5H2,1-3H3

InChI Key

INPSAVANRKDAJY-UHFFFAOYSA-N

SMILES

CCC(C)C(C#N)C(=O)OCC

Canonical SMILES

CCC(C)C(C#N)C(=O)OCC

Synthesis:

Ethyl 2-cyano-3-methylpentanoate has been synthesized through various methods, including the Knoevenagel condensation of ethyl acetoacetate with cyanoacetic acid in the presence of a base catalyst []. This reaction scheme offers a straightforward approach for obtaining this specific ester compound.

Reactivity:

The presence of the cyano group (C≡N) and the ester functionality (COOCH₂) in the molecule makes Ethyl 2-cyano-3-methylpentanoate a versatile building block for further organic transformations. Studies have explored its reactivity in various contexts, including:

  • Michael addition reactions: The cyano group acts as an electron-withdrawing group, enhancing the Michael acceptor character of the molecule. This allows it to participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds [].
  • Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding the corresponding carboxylic acid (2-cyano-3-methylpentanoic acid) and ethanol [].

Potential Applications:

While the specific applications of Ethyl 2-cyano-3-methylpentanoate in scientific research are not extensively documented, its chemical properties suggest potential applications in areas such as:

  • Organic synthesis: As a versatile intermediate, it could serve as a building block for the synthesis of more complex molecules with various functionalities.
  • Material science: The cyano group and the ester functionality could contribute to specific properties of polymers or other materials synthesized using this compound.

Ethyl 2-cyano-3-methylpentanoate is an organic compound with the molecular formula C9H15NO2C_9H_{15}NO_2. This compound is classified as an ester, characterized by a cyano group and a methyl group attached to a pentanoate backbone. Its structure includes a five-carbon chain (pentanoate) with a cyano group at the second position and a methyl group at the third position. This unique arrangement contributes to its reactivity and potential applications in various fields of chemistry, including organic synthesis and medicinal chemistry .

Currently, there is no scientific research readily available describing a specific mechanism of action for ECMP.

  • Skin and eye irritation: The ester functionality can cause irritation upon contact [].
  • Respiratory irritation: The presence of the nitrile group suggests potential respiratory irritation if inhaled [].

  • Hydrolysis: In the presence of aqueous acid or base, it hydrolyzes to produce 3-methylpentanoic acid and ethanol. This reaction can be catalyzed by strong acids like hydrochloric acid or bases like sodium hydroxide.
  • Alkylation: The compound can undergo alkylation reactions with alkyl halides, leading to the formation of substituted derivatives. This reaction typically requires a strong base such as sodium ethoxide.
  • Reduction: The cyano group can be reduced to yield primary amines, often using hydrogen gas in the presence of catalysts like palladium on carbon.

These reactions highlight the versatility of ethyl 2-cyano-3-methylpentanoate in synthetic organic chemistry.

Research into the biological activity of ethyl 2-cyano-3-methylpentanoate has indicated potential enzyme inhibition and antimicrobial properties. The cyano group may interact with biological targets, possibly affecting enzyme function through competitive inhibition. Additionally, studies have suggested that compounds with similar structures may exhibit varying degrees of biological activity, making this compound a candidate for further investigation in pharmacological contexts .

Ethyl 2-cyano-3-methylpentanoate can be synthesized through several methods:

  • Alkylation of Ethyl Cyanoacetate: This method involves reacting ethyl cyanoacetate with an appropriate alkyl halide (e.g., 3-chloropentane) in the presence of a base like sodium ethoxide under basic conditions. This reaction typically yields the desired ester product.
  • Reaction with 3-Methyl-2-pentenoic Acid: Another approach is to react ethyl cyanoacetate with 3-methyl-2-pentenoic acid under acidic conditions, often using sulfuric acid as a catalyst and refluxing the mixture to facilitate the reaction.

In industrial settings, production may involve optimized batch or continuous processes that enhance yield and purity through automated reactors and controlled reaction parameters.

Ethyl 2-cyano-3-methylpentanoate has diverse applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: The compound is studied for its potential biological activities, making it relevant in medicinal chemistry and drug development.
  • Industrial Use: It is utilized in producing specialty chemicals and materials, capitalizing on its unique chemical properties .

The interaction studies involving ethyl 2-cyano-3-methylpentanoate primarily focus on its mechanism of action within biological systems. The cyano group can participate in nucleophilic addition reactions, while the ester functionality allows for hydrolysis, releasing active metabolites that may exert biological effects. Understanding these interactions is crucial for exploring its potential therapeutic applications and optimizing its efficacy as a drug candidate.

Ethyl 2-cyano-3-methylpentanoate can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl acetateSimple esterLacks cyano group; used primarily as a solvent
Methyl butyrateEster with fruity odorDifferent structural features affecting volatility
Ethyl cyanoacetateNitrile esterSimilar functional groups but simpler structure
Ethyl 3-benzyl-2-cyano-3-methylpentanoateContains benzyl groupIncreased complexity due to additional aromatic ring

Uniqueness

The uniqueness of ethyl 2-cyano-3-methylpentanoate lies in its combination of both cyano and ester functional groups. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis compared to other similar compounds that may lack one of these groups or possess different structural characteristics .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7309-45-7

Dates

Modify: 2023-08-15

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